2-(Pyrimidin-4-yl)acetonitrile
Overview
Description
2-(Pyrimidin-4-yl)acetonitrile is an organic compound with the molecular formula C6H5N3 It features a pyrimidine ring substituted at the 4-position with an acetonitrile group
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways due to their structural similarity to natural pyrimidines, which are key components of nucleic acids .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Pyrimidine derivatives have been associated with a variety of biological effects, including antimicrobial, antiviral, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Pyrimidin-4-yl)acetonitrile typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl)acetic ester through a decarboxylation reaction. The process includes:
- Preparing ethyl 2-cyano-2-(pyridine-4-yl)acetic ester.
- Adding this ester to dimethyl sulfoxide along with lithium chloride.
- Reacting the mixture at 100-160°C for 90-180 minutes.
- Pouring the reactant into water, separating out solids, filtering, and drying to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process is optimized for yield, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-4-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic aromatic substitution due to its electron-deficient nature.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents are commonly used for nucleophilic substitution reactions involving pyrimidine derivatives.
Oxidation: Typical oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-(Pyrimidin-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Pyrimidopyrimidines: These compounds feature two fused pyrimidine rings and exhibit similar chemical properties.
Pyridine Derivatives: Compounds like 2-(pyridine-4-yl)acetonitrile share structural similarities and undergo comparable chemical reactions.
Uniqueness: 2-(Pyrimidin-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-pyrimidin-4-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-1-6-2-4-8-5-9-6/h2,4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHGMESNVFQZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556855 | |
Record name | (Pyrimidin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794522-90-0 | |
Record name | (Pyrimidin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrimidin-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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